molecular formula C8H6BrF3N2S B1333237 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338982-24-4

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B1333237
CAS No.: 338982-24-4
M. Wt: 299.11 g/mol
InChI Key: MFYGUNWIOIAUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Classification of Thieno[2,3-c]pyrazole Scaffold

The thieno[2,3-c]pyrazole scaffold represents a distinctive class of bicyclic heterocyclic compounds characterized by the fusion of a thiophene ring with a pyrazole ring system. This particular arrangement creates a [5-5] fused system containing three heteroatoms distributed across the two rings. The structural framework consists of a five-membered thiophene ring, which contains one sulfur atom, fused to a five-membered pyrazole ring containing two nitrogen atoms positioned adjacent to each other.

The heterocyclic classification of thieno[2,3-c]pyrazole places it within the broader category of thienopyrazoles, which serve as important bioisosteres for indazole systems. The thiophene moiety functions as an acceptable bioisostere for benzene, thereby positioning thienopyrazoles as valuable substitutes for indazole scaffolds in pharmaceutical applications. This bioisosteric relationship significantly enhances the potential utility of thieno[2,3-c]pyrazole derivatives in medicinal chemistry applications.

The electronic properties of the thieno[2,3-c]pyrazole core are distinguished by the unique distribution of electron density across the fused ring system. The presence of heteroatoms creates specific sites for electrophilic and nucleophilic interactions, while the aromatic character of both rings contributes to the overall stability and reactivity profile of compounds bearing this scaffold. The fusion pattern between the thiophene and pyrazole rings creates a rigid, planar structure that influences both the physical properties and biological activity potential of derivatives.

Research indicates that thieno[2,3-c]pyrazoles represent a class of heterocyclic compounds that has historically received limited attention in the literature. This relative scarcity of research attention contrasts with the significant interest shown in related heterocyclic systems, despite the potential biological activities demonstrated by various thieno[2,3-c]pyrazole derivatives. The limited exploration of this scaffold presents opportunities for novel discoveries in both synthetic methodology and biological applications.

Historical Context of Thieno[2,3-c]pyrazole Development

The development of thieno[2,3-c]pyrazole chemistry has followed a trajectory marked by sporadic but significant contributions to the field of heterocyclic chemistry. Historical examination reveals that the study of this particular fused ring system has been characterized by periods of intense research activity followed by extended intervals of relative neglect. The earliest systematic investigations into thieno[2,3-c]pyrazole compounds focused primarily on establishing fundamental synthetic methodologies and understanding basic structural properties.

Early synthetic approaches to thieno[2,3-c]pyrazole compounds relied on cyclization reactions involving appropriately substituted precursors. These pioneering methods established the foundation for more sophisticated synthetic strategies that would emerge in subsequent decades. The development of reliable synthetic routes proved crucial for enabling systematic studies of structure-activity relationships and biological properties within this compound class.

Significant advancement in thieno[2,3-c]pyrazole chemistry occurred through the development of novel synthetic methodologies that improved both yield and accessibility of these compounds. Research groups identified effective strategies for constructing the fused ring system through various cyclization approaches, including methods involving elemental sulfur and chloropyrazole carbonitrile intermediates in the presence of sodium borohydride. These methodological improvements facilitated the preparation of diversely substituted thieno[2,3-c]pyrazole derivatives for biological evaluation.

The historical development also encompasses the recognition of biological activities associated with thieno[2,3-c]pyrazole compounds. Early biological studies demonstrated significant antibacterial and antifungal activities for various derivatives, establishing the therapeutic potential of this heterocyclic class. Subsequent investigations expanded the scope of biological activities to include antioxidant properties and potential applications in treating oxidative stress-related conditions.

Systematic Nomenclature and Identification Parameters

The systematic nomenclature of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The base name "thieno[2,3-c]pyrazole" indicates the fusion pattern between the thiophene and pyrazole rings, where the numbers in brackets specify the points of attachment between the two ring systems. The designation "1H" indicates that the compound exists in a specific tautomeric form with the hydrogen atom located on nitrogen-1 of the pyrazole ring.

The systematic name incorporates three distinct substituents positioned at specific locations on the heterocyclic framework. The "5-(Bromomethyl)" designation indicates the presence of a bromomethyl group (-CH₂Br) attached to carbon-5 of the thiophene ring. The "1-methyl" designation specifies the attachment of a methyl group to nitrogen-1 of the pyrazole ring, while "3-(trifluoromethyl)" indicates the presence of a trifluoromethyl group (-CF₃) at carbon-3 of the pyrazole ring.

Structural identification parameters for this compound include the molecular formula C₈H₆BrF₃N₂S, which reflects the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, two nitrogen atoms, and one sulfur atom. The molecular weight is established as 299.11 daltons, providing a key parameter for analytical identification and characterization. The SMILES notation for this compound is represented as FC(C1=NN(C)C2=C1C=C(CBr)S2)(F)F, which provides a linear encoding of the molecular structure.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3, which offers a standardized method for representing the molecular structure. The corresponding InChI Key is MFYGUNWIOIAUJB-UHFFFAOYSA-N, providing a compressed identifier that facilitates database searches and structural comparisons.

Chemical Registration Data and Identifiers (CAS: 338982-24-4)

The Chemical Abstracts Service registry number 338982-24-4 serves as the unique identifier for 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole in chemical databases and regulatory systems worldwide. This registry number was assigned by Chemical Abstracts Service and provides an unambiguous means of identifying this specific chemical entity across various information systems, databases, and regulatory frameworks.

The Molecular Design Limited (MDL) number MFCD01935938 represents another important identifier for this compound in chemical information systems. This identifier is utilized in various chemical databases and software applications for structure searching and property prediction. The MDL number facilitates cross-referencing between different chemical information systems and ensures consistent identification across multiple platforms.

Chemical Registration Parameter Value Source
Chemical Abstracts Service Number 338982-24-4
Molecular Design Limited Number MFCD01935938
Molecular Formula C₈H₆BrF₃N₂S
Molecular Weight 299.11 g/mol
SMILES Notation FC(C1=NN(C)C2=C1C=C(CBr)S2)(F)F
Alternative SMILES Cn1c2c(cc(s2)CBr)c(n1)C(F)(F)F

Physical property data associated with the chemical registration includes predicted values for various thermodynamic and transport properties. The flash point is estimated at 151.0±26.5 degrees Celsius, indicating the temperature at which the compound may form ignitable vapor mixtures with air. The predicted boiling point is 326.1±37.0 degrees Celsius at standard atmospheric pressure, providing information relevant to purification and handling procedures.

Storage and handling recommendations associated with the chemical registration specify storage conditions of negative four degrees Celsius for short-term storage of one to two weeks, with longer-term storage recommended at negative twenty degrees Celsius for periods extending up to two years. These storage conditions reflect the chemical stability characteristics of the compound and ensure maintenance of chemical integrity during extended storage periods.

The density of the compound is predicted to be 1.9±0.1 grams per cubic centimeter, indicating a relatively high density consistent with the presence of bromine and multiple fluorine atoms in the molecular structure. The vapor pressure at twenty-five degrees Celsius is estimated to be 0.0±0.7 millimeters of mercury, suggesting low volatility under standard conditions. The polarizability is calculated as 22.5±0.5×10⁻²⁴ cubic centimeters, providing information about the electronic properties of the molecule.

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYGUNWIOIAUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CBr)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155666
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-24-4
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrazole Core with Trifluoromethyl and Methyl Substituents

The foundational step in preparing the target compound is the synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold, which serves as a key intermediate.

  • A high-yielding method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine under controlled temperature conditions (10 °C to 80 °C) in acetic acid, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity (up to 96:4 isomer ratio) and yields around 86.5%. This method is notable for its selectivity between isomeric pyrazolols.

  • Alternative synthetic routes include one-step procedures starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which produce regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. Separation of these isomers is achieved by analyzing boiling point versus pressure diagrams.

  • Functionalization of the pyrazole ring at various positions (including bromination) is performed using N-bromosuccinimide (NBS) under mild conditions, enabling the introduction of bromomethyl groups at desired positions.

Construction of the Thieno[2,3-c]pyrazole Fused Ring System

The fusion of the thieno ring to the pyrazole core to form the thieno[2,3-c]pyrazole system is typically achieved through cyclocondensation reactions involving appropriate sulfur-containing precursors.

  • Although direct literature on the exact fusion method for this compound is limited, general synthetic approaches for related fused heterocycles involve the condensation of 5-aminopyrazoles with 1,3-dielectrophiles or sulfur-containing reagents, facilitating ring closure to form bicyclic systems.

  • The 5-position of the pyrazole ring, which is the site of bromomethylation, is accessible for further functionalization after ring fusion, allowing selective substitution.

Selective Bromomethylation at the 5-Position

The key functionalization step to obtain 5-(bromomethyl) substitution involves bromination of the methyl group attached to the 5-position of the fused pyrazole ring.

  • Bromination is commonly performed using N-bromosuccinimide (NBS) in mild conditions, which selectively brominates methyl groups adjacent to heteroaromatic rings without affecting other sensitive functionalities.

  • The reaction conditions are optimized to avoid overbromination or side reactions, typically carried out at low temperatures and monitored by chromatographic methods.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield/Selectivity Notes
1 Pyrazole core synthesis Ethyl 4,4,4-trifluoroacetoacetate + methylhydrazine, acetic acid, 10 °C to 80 °C ~86.5%, 96:4 isomer selectivity High selectivity for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
2 Ring fusion to thieno[2,3-c]pyrazole Cyclocondensation with sulfur-containing electrophiles Variable, dependent on substrate General method for fused heterocycles
3 Bromomethylation N-bromosuccinimide (NBS), mild conditions, low temperature High selectivity for bromomethyl group Avoids overbromination, mild and efficient

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or acids. Reduction reactions can also be performed to modify the trifluoromethyl group.

    Cyclization and Ring-Opening Reactions: The thieno[2,3-c]pyrazole core can participate in cyclization reactions to form larger ring systems or undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Azides, thiols, and other nucleophile-substituted derivatives.

    Oxidation Products: Alcohols, acids, and ketones.

    Reduction Products: Reduced trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their function. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituent effects, core modifications, and biological relevance.

Substituent Variations on the Pyrazole/Thienopyrazole Core

Compound Name Structural Features Key Differences Impact on Properties
5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Chloromethyl (-CH2Cl) at position 5 Chlorine instead of bromine Lower reactivity in nucleophilic substitutions due to weaker C-Cl bond
5-(Bromomethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole Difluoromethyl (-CF2H) at position 3 CF2H instead of CF3 Reduced metabolic stability and lipophilicity
5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole Bromo (-Br) at position 5, no methyl at position 1 Direct bromine substitution instead of bromomethyl Limited utility in further functionalization

Core Modifications (Fused Rings and Heterocycles)

Compound Name Structural Features Key Differences Impact on Properties
5-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Additional 1,2,4-triazole ring with allylsulfanyl group Triazole-thienopyrazole hybrid Enhanced biological activity (e.g., antifungal potential) but more complex synthesis
5-{5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Oxadiazole ring with 4-methoxybenzyl group Oxadiazole instead of triazole Improved antimicrobial properties but reduced solubility
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Carboxamide group at position 5 Carboxamide instead of bromomethyl Higher target specificity in cancer studies (IC50 ~50 µM)

Substituent Position and Isosteric Replacements

Compound Name Structural Features Key Differences Impact on Properties
5-Bromo-1H-thieno[3,2-c]pyrazole Bromo at position 5, thieno[3,2-c]pyrazole core Different ring fusion (3,2-c vs. 2,3-c) Altered electronic properties affecting reactivity
1-methyl-3-(trifluoromethyl)-1H-pyrazole Simple pyrazole core, no thiophene fusion Lack of fused thiophene ring Lower thermal stability and reduced π-conjugation
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole Thienyl group at position 5 Thienyl instead of bromomethyl Distinct electronic effects for optoelectronic applications

Key Findings and Implications

  • Reactivity: The bromomethyl group in 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole enables versatile derivatization, surpassing chloromethyl analogs in cross-coupling reactions .
  • Biological Potency: Thienopyrazole derivatives with trifluoromethyl groups exhibit superior pharmacokinetic profiles compared to difluoromethyl or non-fluorinated analogs .
  • Structural Complexity: Hybrid structures (e.g., triazole-thienopyrazole) show enhanced bioactivity but require multi-step syntheses, limiting scalability .

Biological Activity

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is C8H6BrF3N2S. The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the thieno[2,3-c]pyrazole structure exhibit anticancer properties. A study highlighted the ability of similar pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that thienopyrazole derivatives could inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Research Findings : A review noted that pyrazole compounds, including those similar to 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole, have been shown to reduce inflammatory markers in various models .

Sirtuin Inhibition

Sirtuins are a family of proteins involved in cellular regulation and have been implicated in aging and cancer. Some studies suggest that thienopyrazole derivatives may act as selective inhibitors of Sirtuin-2 (SIRT2), which is associated with neuroprotection and metabolic regulation.

  • Mechanism : The inhibition of SIRT2 has been linked to improved outcomes in models of neurodegeneration .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
Sirtuin inhibitionSelective inhibition of SIRT2

Safety and Toxicity

While exploring the biological activities of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole, it is crucial to consider safety profiles. Preliminary studies indicate that while some pyrazole derivatives exhibit promising therapeutic effects, they may also possess toxicological risks.

  • Toxicity Studies : Research has suggested that certain derivatives can cause cytotoxic effects at higher concentrations; thus, dose optimization is essential .

Q & A

Q. What strategies enhance photostability for agrochemical applications?

  • Solutions :
  • Incorporate UV absorbers (e.g., benzotriazoles) into formulations.
  • Modify the thieno-pyrazole core with electron-donating groups (e.g., –OCH3) to reduce photooxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.